4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
4-[1-(2,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-11-8-15(19(3)18-11)17(22)20-6-4-13(5-7-20)24-14-9-12(2)23-16(21)10-14/h8-10,13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOILYWGDYYPHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=NN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one involves multiple steps, starting with the preparation of the pyrazole ring. One common method for synthesizing pyrazoles involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate. Finally, the pyranone ring is formed through a cyclization reaction involving a suitable precursor .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The pyrazole ring may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the pyranone ring may contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Structural Comparison with Pyridazine-Piperidine Derivatives
- Compound : 1-{6-[(4-Bromophenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid (InChIKey: PWEPZQIRRKDJDC-UHFFFAOYSA-N)
- Key Differences :
- The pyridazine ring replaces the pyranone core of the target compound.
- A bromophenylthio group and a carboxylic acid substituent are present on the piperidine ring.
- Hypothetical Implications :
- The pyridazine ring may enhance π-π stacking interactions compared to the pyranone’s lactone structure.
- The carboxylic acid group could improve water solubility but reduce cell permeability relative to the target’s lipophilic pyrazole-carbonyl group.
Comparison with Pyrido-Pyridazine-Piperazine Derivatives
- Compound : 1-{6-Methyl-5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-yl}piperazine (CAS: 2098135-14-7)
- Key Differences :
- A fused pyrido-pyridazine system replaces the pyranone-piperidine scaffold.
- A piperazine ring substitutes for the piperidine in the target compound.
- Hypothetical Implications :
- Piperazine’s basic nitrogen could increase solubility but alter pharmacokinetics compared to the target’s piperidine group.
Thiophene-Containing Pyrazole Derivatives
- Compound : 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine
- Key Differences :
- A thiophene and dichlorophenyl group are present, unlike the target’s pyranone and dimethylpyrazole motifs.
- The pyrazole ring is directly substituted with an amine group.
- Hypothetical Implications :
- The dichlorophenyl group may increase toxicity risks compared to the target’s methylpyrazole.
- The thiophene moiety could enhance electronic interactions in biological systems.
Data Table: Structural and Hypothetical Property Comparison
| Compound Name/Feature | Core Structure | Key Substituents | Hypothetical LogP* | Potential Applications |
|---|---|---|---|---|
| Target Compound | Pyran-2-one | Piperidinyl-pyrazole-carbonyl, methyl | ~2.8 (estimated) | Kinase inhibition, drug design |
| 1-{6-[(4-Bromophenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid | Pyridazine | Bromophenylthio, carboxylic acid | ~3.2 | Enzyme inhibition, chelation |
| 1-{6-Methyl-pyrido[4,3-c]pyridazin-3-yl}piperazine | Pyrido-pyridazine | Piperazine, methyl | ~1.5 | CNS-targeted therapies |
| 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine | Pyridazine-pyrazole | Dichlorophenyl, thiophene, amine | ~4.0 | Antimicrobial agents |
*LogP values estimated using fragment-based methods (e.g., Moriguchi method).
Research Findings and Limitations
- Substituent Effects : The dimethylpyrazole-carbonyl group may enhance metabolic stability relative to compounds with reactive amines or carboxylic acids .
- Limitations : Direct pharmacological or synthetic data for the target compound are absent in the provided evidence. Comparisons are based on structural analogs and inferred properties.
Biological Activity
The compound 4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring and a piperidine moiety, which are known to influence its biological activity significantly. The molecular formula is , and it possesses unique characteristics that allow it to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 304.35 g/mol |
| LogP | 2.15 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 63.32 Ų |
Biological Activity Overview
The biological activities of pyrazole derivatives are well-documented, with various studies indicating their potential as anti-inflammatory, antimicrobial, anticancer, and analgesic agents. The specific compound under discussion has shown promising results in several areas:
Anticancer Activity
Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the one in focus have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing significant cytotoxic effects when used alone or in combination with standard chemotherapy agents like doxorubicin .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. A study reported that various pyrazole derivatives demonstrated effective inhibition against bacterial strains such as E. coli and S. aureus. The presence of the piperidine moiety is particularly crucial for enhancing antimicrobial activity .
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammatory pathways. This compound's structure suggests potential interactions with COX enzymes, leading to reduced inflammation .
The precise mechanism of action for 4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one involves:
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory pathways.
- Receptor Modulation : It likely interacts with specific receptors involved in pain and inflammation signaling.
Further studies using molecular docking simulations could provide insights into the binding affinities and interaction profiles with target proteins.
Case Studies
Several case studies have highlighted the biological activities of similar compounds:
- Breast Cancer Treatment : A recent study evaluated the effectiveness of a series of modified pyrazoles against breast cancer cells. The results indicated that certain derivatives exhibited cytotoxicity comparable to conventional chemotherapeutics .
- Antimicrobial Efficacy : In vitro studies demonstrated that pyrazole derivatives displayed significant inhibition against multiple bacterial strains, suggesting their potential use as novel antimicrobial agents.
- Combination Therapy : Research has explored the synergistic effects of combining pyrazole derivatives with existing antibiotics, showing improved efficacy against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
